molecular formula C11H12N2 B13532918 (R)-1-(Quinolin-6-yl)ethan-1-amine

(R)-1-(Quinolin-6-yl)ethan-1-amine

Cat. No.: B13532918
M. Wt: 172.23 g/mol
InChI Key: AIHHJLBGHZOVRZ-MRVPVSSYSA-N
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Description

®-1-(Quinolin-6-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Quinolin-6-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethan-1-amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-1-(Quinolin-6-yl)ethan-1-amine may involve:

    Large-Scale Synthesis: Optimizing reaction conditions for large-scale production.

    Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-1-(Quinolin-6-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry

®-1-(Quinolin-6-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Quinoline derivatives, including ®-1-(Quinolin-6-yl)ethan-1-amine, are explored for their therapeutic potential in treating various diseases.

Industry

The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-amine involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The amine group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the chiral amine group.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

Uniqueness

®-1-(Quinolin-6-yl)ethan-1-amine’s uniqueness lies in its chiral center and the presence of the ethan-1-amine group, which can impart distinct biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1R)-1-quinolin-6-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m1/s1

InChI Key

AIHHJLBGHZOVRZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N=CC=C2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

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